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Protein Kinase C (beta) Peptide -

Protein Kinase C (beta) Peptide

Catalog Number: EVT-14062426
CAS Number:
Molecular Formula: C84H136N22O30S
Molecular Weight: 1966.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein Kinase C (beta) peptide is a fragment derived from the Protein Kinase C beta type, an enzyme that plays a significant role in various cellular processes, including signal transduction, cell proliferation, and differentiation. This enzyme is part of a larger family of protein kinases that are activated by diacylglycerol and phorbol esters, which are important for various cellular responses. The Protein Kinase C beta type is particularly noted for its involvement in the regulation of gene expression and its role in pathological conditions such as cancer and diabetes.

Source

The Protein Kinase C beta peptide can be synthesized from the Protein Kinase C beta type enzyme found in humans. This enzyme is encoded by the PRKCB gene located on chromosome 16 in humans. The peptide itself is often studied for its functional properties and potential therapeutic applications.

Classification

Protein Kinase C beta peptide is classified as a serine/threonine kinase, which refers to its ability to phosphorylate serine and threonine residues on target proteins. This classification places it within the broader category of kinases that are pivotal in regulating various signaling pathways within cells.

Synthesis Analysis

Methods

The synthesis of Protein Kinase C beta peptide typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of the first amino acid to a resin.
    • Subsequent amino acids are added one at a time through coupling reactions, which form peptide bonds.
    • After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.
  2. Characterization:
    • The synthesized peptide is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Structure

The molecular structure of Protein Kinase C beta peptide includes a sequence of amino acids that corresponds to specific functional domains of the Protein Kinase C beta type enzyme. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

  • Molecular Weight: Varies based on the length and composition of the peptide.
  • Amino Acid Composition: Typically includes serine, threonine, and other residues that are crucial for its kinase activity.
Chemical Reactions Analysis

Reactions

Protein Kinase C beta peptide participates in various biochemical reactions, primarily involving phosphorylation. It acts on specific substrates within signaling pathways, leading to alterations in protein function.

Technical Details

  1. Phosphorylation: The primary reaction involves transferring a phosphate group from adenosine triphosphate (ATP) to serine or threonine residues on target proteins.
  2. Regulatory Mechanisms: The activity of Protein Kinase C beta peptide can be modulated by cofactors such as diacylglycerol and phosphatidylserine, which enhance its catalytic efficiency.
Mechanism of Action

Process

The mechanism of action for Protein Kinase C beta peptide involves its binding to specific lipid molecules that activate the enzyme. Upon activation, it phosphorylates target proteins involved in various signaling pathways.

Data

  • Activation: Requires binding to diacylglycerol or phorbol esters.
  • Substrate Specificity: The peptide exhibits specificity towards certain substrates based on structural conformations induced by lipid interactions.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH.

Chemical Properties

  • pKa Values: Reflective of the ionizable side chains within the amino acid sequence.
  • Reactivity: Reacts with nucleophiles during phosphorylation reactions.
Applications

Scientific Uses

Protein Kinase C beta peptide has several applications in scientific research:

  1. Signal Transduction Studies: Used to investigate pathways involving cell growth and differentiation.
  2. Disease Research: Studied for its role in diseases such as diabetes and cancer, where aberrant signaling may occur.
  3. Drug Development: Potential target for therapeutic agents aimed at modulating kinase activity in pathological conditions.
Molecular Characterization of Protein Kinase C (beta) in Cellular Systems

Genomic and Transcriptional Regulation of PRKCB in Human Pathophysiology

The PRKCB gene (Gene ID: 5579) maps to chromosome 16p12.2-p12.1 and spans 384,629 base pairs, generating 18 exons that encode the PKCβ enzyme. This locus undergoes complex transcriptional regulation, producing two major splice variants: PRKCB1 (encoding PKCβI) and PRKCB2 (encoding PKCβII), which diverge at their C-terminal sequences due to alternative splicing of the final exon [2] [6]. Tissue expression profiling reveals that PKCβ is ubiquitously expressed but exhibits particularly high abundance in the brain (RPKM 51.2), lymphoid tissues (RPKM 21.8), and vascular endothelium, underscoring its multifaceted roles in neuronal function, immune regulation, and vascular biology [6] [9].

In Alzheimer’s disease (AD), transcriptomic analyses demonstrate significant PRKCB downregulation compared to non-dementia controls. Weighted gene co-expression network analysis (WGCNA) identifies PRKCB as a hub gene within a 1,222-gene module strongly associated with AD pathogenesis. This module shows enrichment in critical pathways including MAPK signaling, VEGF signaling, and FcγR-mediated phagocytosis—all processes governing neuronal survival, angiogenesis, and neuroinflammation [5] [10]. The diagnostic power of PRKCB expression is evidenced by its 75.3% AUC (area under the curve) value in predicting AD onset, positioning it as a potential biomarker and etiological factor in neurodegenerative pathology [5].

Table 1: Transcriptional Regulation of PRKCB in Disease Contexts

Disease ContextExpression ChangeAssociated PathwaysFunctional Consequences
Alzheimer’s diseaseSignificant downregulationMAPK, VEGF, phagocytosis pathwaysImpaired neuroprotection, synaptic dysfunction
Diabetic nephropathyUpstream hyperglycemia-induced DAG drives activationTGF-β1, fibronectin, collagen synthesisGlomerular ECM accumulation, renal fibrosis
Lung adenocarcinomaSomatic mutations at S660 (HF-motif)Loss of autoinhibitionEnhanced oncogenic signaling

Isoform-Specific Signaling Cascades Mediated by PKCβ Splice Variants (βI/βII)

The PKCβI and PKCβII isoforms exhibit distinct spatiotemporal dynamics and substrate specificities despite sharing 90% sequence identity. PKCβII contains a unique 50-amino acid C-terminus that confers enhanced membrane targeting efficiency compared to PKCβI. This structural difference enables PKCβII to respond more rapidly to diacylglycerol (DAG) gradients at plasma membranes [3] [9].

In diabetic complications, hyperglycemia-induced DAG accumulation preferentially activates PKCβII in renal glomeruli and retinal vasculature. This isoform-specific activation triggers pathological cascades:

  • Renal dysfunction: PKCβII upregulates TGF-β1 mRNA expression by 3.2-fold and increases extracellular matrix (ECM) components including fibronectin and α1(IV) collagen in glomeruli, driving diabetic nephropathy [1].
  • Insulin signaling modulation: PKCβII phosphorylates IRS-1 at inhibitory sites in adipocytes, impeding GLUT4 translocation and glucose uptake. Conversely, in muscle cells, it potentiates insulin-dependent DNA synthesis via RAF1-MAPK/ERK activation [3] [9].
  • Monocyte trafficking: PKCβII forms a constitutive complex with Lyn (Src kinase) and PYK2 in monocytes. Upon MCP-1 stimulation, PKCβII phosphorylates Lyn, which activates PYK2 via Tyr402 phosphorylation—a prerequisite for monocyte adhesion and migration in atherosclerosis [7].

Table 2: Functional Specialization of PKCβ Isoforms

IsoformTissue PreferenceKey ActivatorsDownstream TargetsPathophysiological Roles
PKCβINeuronal tissues, pancreatic β-cellsModerate DAG, Ca²⁺IRS-1, histone H3Insulin secretion modulation, transcriptional regulation
PKCβIIVascular endothelium, immune cells, renal glomeruliHigh DAG, membrane lipidsTGF-β1, Lyn kinase, PYK2, NF-κB (via CARD11)Diabetic complications, monocyte migration, B-cell activation

Post-Translational Modifications and Allosteric Activation Mechanisms

PKCβ undergoes a tightly regulated sequence of post-translational modifications (PTMs) that dictate its subcellular localization, catalytic competence, and protein-protein interactions:

Maturation Phosphorylation:

  • Activation loop phosphorylation (Thr500): PDK1-mediated priming phosphorylation exposes the kinase active site.
  • Turn motif phosphorylation (Thr642): Autophosphorylation stabilizes the catalytic domain structure.
  • Hydrophobic motif phosphorylation (Ser661): Completed by mTORC2, this step releases the autoinhibitory pseudosubstrate and licenses catalytic activity [3] [9].

Allosteric Activation by Lipids:

  • The C1A and C1B domains in PKCβ’s regulatory region bind DAG or phorbol esters with Kd ≈ 20–100 nM, inducing membrane translocation.
  • The C2 domain coordinates three Ca²⁺ ions via acidic residues (Asp246, Asp248, Asn297), facilitating phosphatidylserine recognition at membrane interfaces [9]. This dual lipid sensing creates a "coincidence detector" ensuring spatiotemporal signaling fidelity [8].

Pathological PTM Alterations:

  • Cancer-associated mutations at Ser660 (equivalent to Ser661 in humans) in the hydrophobic motif (e.g., S660F/C) disrupt autophosphorylation, reducing kinase activity by >60% while paradoxically enhancing membrane translocation—a loss-of-function phenotype implicated in tumor suppression pathways [4].
  • Oxidative stress in neurons triggers PKCβ-mediated phosphorylation of p66Shc at Ser36, inducing mitochondrial ROS accumulation and apoptotic cascades [9].
  • In Alzheimer’s, diminished PKCβ activity correlates with impaired histone H3 Thr6 phosphorylation (H3T6ph), permitting aberrant demethylation of H3K4 and dysregulated neuroprotective gene transcription [5] [9].

Allosteric Networks:PTMs create combinatorial codes that modulate PKCβ’s conformational landscape. For example, phosphorylation at Tyr662 by SYK kinase (observed in B-cells) recruits GRB2 and activates ERK signaling, demonstrating crosstalk between serine/threonine and tyrosine phosphorylation systems [8] [9]. Similarly, intramolecular interactions between the C2 domain and the catalytic cleft are disrupted by C1 domain engagement with DAG, illustrating how lipid binding allosterically releases autoinhibition [8].

Interactive Table: PKCβ Post-Translational Modification Codes

Modification SiteModification TypeCatalytic AgentFunctional ConsequenceDisease Association
Thr500PhosphorylationPDK1Induces catalytic competenceDiabetic complications
Thr642AutophosphorylationPKCβ itselfStabilizes catalytic domainCancer (loss in S660 mutants)
Ser661AutophosphorylationPKCβ itselfReleases autoinhibitionAlzheimer’s, cancer
Tyr662PhosphorylationSYK kinaseGRB2 recruitment, ERK activationImmune dysregulation
Ser36 (p66Shc)PhosphorylationActivated PKCβMitochondrial ROS productionNeurodegeneration

These PTM-driven allosteric mechanisms exemplify how PKCβ functions as a molecular integrator of diverse cellular signals, with perturbations in its modification landscape contributing significantly to human diseases.

Properties

Product Name

Protein Kinase C (beta) Peptide

IUPAC Name

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C84H136N22O30S

Molecular Weight

1966.2 g/mol

InChI

InChI=1S/C84H136N22O30S/c1-7-41(2)64(80(131)99-55(39-107)77(128)92-47(21-11-14-30-85)69(120)97-52(35-46-19-9-8-10-20-46)74(125)98-54(37-63(117)118)75(126)100-56(40-137)84(135)136)101-82(133)66(44(5)109)103-76(127)53(36-59(89)111)96-68(119)42(3)90-81(132)65(43(4)108)102-72(123)48(22-12-15-31-86)91-70(121)50(26-28-61(113)114)93-71(122)51(27-29-62(115)116)95-79(130)58-25-18-34-106(58)83(134)67(45(6)110)104-73(124)49(23-13-16-32-87)94-78(129)57-24-17-33-105(57)60(112)38-88/h8-10,19-20,41-45,47-58,64-67,107-110,137H,7,11-18,21-40,85-88H2,1-6H3,(H2,89,111)(H,90,132)(H,91,121)(H,92,128)(H,93,122)(H,94,129)(H,95,130)(H,96,119)(H,97,120)(H,98,125)(H,99,131)(H,100,126)(H,101,133)(H,102,123)(H,103,127)(H,104,124)(H,113,114)(H,115,116)(H,117,118)(H,135,136)/t41-,42-,43+,44+,45+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-,66-,67-/m0/s1

InChI Key

OSEGVIZGHKUIEA-SZLUSFKNSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)CN

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